Product packaging for Bifeprofen hydrochloride(Cat. No.:CAS No. 87359-06-6)

Bifeprofen hydrochloride

Cat. No.: B1661036
CAS No.: 87359-06-6
M. Wt: 437.4 g/mol
InChI Key: IWFJFMHFGBSPBG-UHFFFAOYSA-N
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Description

Historical Context in Medicinal Chemistry Research Pertaining to Analogous Compounds

Bifeprofen (B12020) is classified as an arylpropionic acid derivative, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs). ijpsr.comwho.int The research history of this class provides the essential backdrop for understanding the scientific interest in compounds like bifeprofen. The journey of NSAIDs began with the use of natural salicylates from willow bark, which led to the synthesis of acetylsalicylic acid (aspirin) in the late 19th century. galtrx.comualberta.ca

The success of aspirin (B1665792) catalyzed the development of other organic acids as anti-inflammatory agents. galtrx.com In the mid-20th century, the class of arylpropionic acids, often called "profens," emerged as a significant advancement. humanjournals.comresearchgate.net Ibuprofen, chemically 2-(4-isobutylphenyl)propionic acid, was a landmark discovery in this group and became a widely used analgesic and anti-inflammatory drug. humanjournals.comorientjchem.org The development of other profens like Ketoprofen, Flurbiprofen, and Naproxen followed, each with specific chemical modifications to the basic arylpropionic acid structure. ijpsr.comviamedica.pldrugbank.com

The primary mechanism of action for these compounds was elucidated in the 1970s, revealing that they inhibit cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins (B1171923) from arachidonic acid. ualberta.cahumanjournals.comorientjchem.org A major breakthrough in the 1990s was the discovery of two distinct COX isoforms: COX-1, a constitutive enzyme involved in protecting the gastrointestinal lining, and COX-2, an inducible enzyme that mediates inflammation. galtrx.comorientjchem.org This discovery spurred efforts to design selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with older, non-selective NSAIDs. ualberta.ca The study of arylpropionic acid derivatives continues to be an active area, with research focusing on creating new analogs with improved activity profiles and exploring novel therapeutic applications beyond inflammation. ijpsr.comhumanjournals.com

Table 1: Selected Analogous Arylpropionic Acid Derivatives

Compound Name Chemical Class Primary Therapeutic Application
Ibuprofen Arylpropionic Acid Anti-inflammatory, Analgesic, Antipyretic humanjournals.comorientjchem.org
Ketoprofen Arylpropionic Acid Anti-inflammatory, Analgesic ijpsr.comresearchgate.net
Naproxen Arylpropionic Acid Anti-inflammatory, Analgesic mdpi.com
Flurbiprofen Arylpropionic Acid Anti-inflammatory, Analgesic drugbank.com
Carprofen Arylpropionic Acid Anti-inflammatory (Veterinary) who.int

Current Research Landscape and Unaddressed Scientific Questions Regarding Bifeprofen Hydrochloride

Unlike its more famous analogs, which are primarily studied for their anti-inflammatory properties, the current research on this compound has taken a different trajectory. The available scientific literature points to two main areas of investigation: its role as a specific enzyme inhibitor and its application in materials science.

One of the noted biological activities of bifeprofen is its function as an inhibitor of cytochrome P450 2C9 (CYP2C9). medchemexpress.commedchemexpress.com CYP2C9 is a crucial enzyme in the metabolism of many drugs, and its inhibition can have significant implications in pharmacokinetic studies. drugbank.com Bifeprofen's potential as a specific inhibitor makes it a useful tool for in-vitro research to understand the metabolic pathways of other compounds that are substrates of this enzyme.

A distinct and novel application for this compound is in the field of materials science, specifically for the creation of surface topographies designed for non-toxic bioadhesion control. chemicalbook.comchemicalbook.com Research has explored its use in developing patterned coating layers that can deter the settlement of organisms like algae spores, a significant issue known as biofouling. googleapis.com This application moves beyond traditional pharmacology and into the realm of advanced materials and surface engineering.

Despite these areas of study, several scientific questions about this compound remain unaddressed. The full profile of its activity against a wider range of cytochrome P450 enzymes is not extensively documented. Furthermore, while it is used in creating anti-bioadhesion surfaces, the precise physicochemical mechanism by which it contributes to these properties is an area requiring deeper investigation. The relationship between its molecular structure and its function in these non-medical applications is not fully elucidated.

Table 2: Known Research Applications of this compound

Research Application Description
Cytochrome P450 Inhibition Investigated as an inhibitor of the CYP2C9 enzyme, making it a potential tool for drug metabolism research. medchemexpress.commedchemexpress.com
Anti-Bioadhesion Surfaces Used in the development of surface topographies for controlling bioadhesion, particularly in preventing biofouling. chemicalbook.comchemicalbook.comgoogleapis.com

Rationale for Continued Fundamental Research on this compound

The rationale for pursuing further fundamental research on this compound stems directly from its unique applications. Its departure from the typical therapeutic path of other profens presents distinct opportunities for scientific advancement.

As a specific inhibitor of CYP2C9, this compound is a valuable chemical probe. medchemexpress.commedchemexpress.com Deeper research into its inhibitory activity and selectivity can help create more precise tools for studying drug interactions and the metabolism of new chemical entities. Understanding its binding and mechanism of inhibition at a molecular level could provide a template for designing other specific enzyme inhibitors.

In materials science, the need for effective, non-toxic anti-fouling solutions is significant, particularly for biomedical devices and marine applications. googleapis.com this compound's use in this context is promising. chemicalbook.comchemicalbook.com Continued research is justified to optimize the surface properties it helps create, to understand the long-term stability and effectiveness of these surfaces, and to explore its potential in other biomaterial applications. Elucidating the structure-activity relationship in this context could pave the way for a new class of materials with tailored bioadhesive properties.

Therefore, continued fundamental research is crucial for fully harnessing the potential of this compound, both as a specialized tool in pharmacology and as a component in the development of innovative biomaterials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H26Cl2N2O3 B1661036 Bifeprofen hydrochloride CAS No. 87359-06-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

87359-06-6

Molecular Formula

C22H26Cl2N2O3

Molecular Weight

437.4 g/mol

IUPAC Name

[2-(4-methylpiperazin-1-yl)-2-oxoethyl] 2-[4-(2-chlorophenyl)phenyl]propanoate;hydrochloride

InChI

InChI=1S/C22H25ClN2O3.ClH/c1-16(22(27)28-15-21(26)25-13-11-24(2)12-14-25)17-7-9-18(10-8-17)19-5-3-4-6-20(19)23;/h3-10,16H,11-15H2,1-2H3;1H

InChI Key

IWFJFMHFGBSPBG-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2Cl)C(=O)OCC(=O)N3CCN(CC3)C.Cl

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2Cl)C(=O)OCC(=O)N3CCN(CC3)C.Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Bifeprofen Hydrochloride

Established Synthetic Routes for Bifeprofen (B12020) Hydrochloride and Related Structures

The synthesis of Bifeprofen hydrochloride involves the preparation of two key intermediates: 2-(2'-chloro-[1,1'-biphenyl]-4-yl)propanoic acid and 1-glycoloyl-4-methylpiperazine, followed by their esterification and subsequent conversion to the hydrochloride salt.

Synthesis of 2-(2'-chloro-[1,1'-biphenyl]-4-yl)propanoic acid:

An established route to the biphenyl (B1667301) core of this intermediate is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide. For the synthesis of the 2-(2'-chloro-[1,1'-biphenyl]-4-yl)propanoic acid precursor, this would typically involve the reaction of (4-carboxyphenyl)boronic acid or a protected derivative with 1-bromo-2-chlorobenzene.

A general representation of the Suzuki-Miyaura coupling for this purpose is shown below:

Reactant AReactant BCatalystBaseProduct
(4-formylphenyl)boronic acid1-bromo-2-chlorobenzenePd(PPh₃)₄Na₂CO₃2'-chloro-[1,1'-biphenyl]-4-carbaldehyde
4-bromo-α-methylbenzyl cyanide(2-chlorophenyl)boronic acidPd(OAc)₂ / SPhosK₃PO₄2-(2'-chloro-[1,1'-biphenyl]-4-yl)propanenitrile

Following the formation of the biphenyl scaffold, further chemical transformations are required to introduce the propanoic acid moiety. For instance, if starting from 2'-chloro-[1,1'-biphenyl]-4-carbaldehyde, a multi-step sequence involving conversion to a benzyl (B1604629) halide, followed by cyanation and hydrolysis, can yield the desired carboxylic acid.

Synthesis of 1-glycoloyl-4-methylpiperazine:

This intermediate can be prepared by the acylation of 1-methylpiperazine (B117243) with a glycolic acid derivative. A common method involves the reaction of 1-methylpiperazine with an activated form of glycolic acid, such as chloroacetyl chloride, followed by hydrolysis.

Final Esterification and Salt Formation:

The final step in the synthesis of Bifeprofen is the esterification of 2-(2'-chloro-[1,1'-biphenyl]-4-yl)propanoic acid with 1-glycoloyl-4-methylpiperazine. Standard esterification methods, such as the Steglich esterification using a carbodiimide (B86325) coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can be employed. wikipedia.orgorganic-chemistry.org The Mitsunobu reaction, which utilizes triphenylphosphine (B44618) and an azodicarboxylate, is another viable method for this transformation, particularly for sterically hindered substrates. wikipedia.orgresearchgate.net

Following the esterification, the resulting free base of Bifeprofen is treated with hydrochloric acid in a suitable solvent to afford this compound.

Novel Synthetic Approaches and Catalytic Strategies for this compound Synthesis

Modern synthetic chemistry offers several innovative approaches that can be applied to the synthesis of this compound, aiming for improved efficiency, selectivity, and sustainability.

Advances in Suzuki-Miyaura Coupling:

Recent advancements in palladium catalysis for the Suzuki-Miyaura reaction include the development of highly active and robust catalyst systems. These often involve the use of specialized phosphine (B1218219) ligands that can facilitate the coupling of challenging substrates, such as sterically hindered or electron-poor aryl halides, under milder reaction conditions and with lower catalyst loadings. gre.ac.ukacs.org The use of aqueous media and phase-transfer catalysts has also been explored to develop more environmentally friendly protocols. researchgate.net

Catalytic Asymmetric Synthesis of the Profen Moiety:

The development of catalytic asymmetric methods for the synthesis of 2-arylpropanoic acids is a significant area of research. One approach involves the asymmetric hydrovinylation of vinyl arenes, which can produce the desired chiral intermediate in high enantiomeric excess. nih.gov Another strategy is the enantioselective hydrocarboxylation of styrenes using transition metal catalysts with chiral ligands. These methods offer a more direct route to the enantiomerically pure profen moiety compared to classical resolution techniques.

A summary of some novel catalytic approaches is presented in the table below:

Reaction TypeCatalyst SystemKey Features
Suzuki-Miyaura CouplingPd(OH)₂ with specialized ligandsHigh yields, mild conditions, applicable to a wide range of substrates. nih.gov
Asymmetric HydrovinylationChiral phosphine-metal complexesHigh enantioselectivity for the synthesis of the profen precursor. nih.gov
Asymmetric HydrogenationChiral Rhodium or Ruthenium complexesDirect enantioselective synthesis of the 2-arylpropanoic acid.
Photocatalytic C-H FunctionalizationIridium or Ruthenium-based photocatalystsDirect introduction of functional groups onto the aromatic rings, potentially shortening the synthetic sequence. mdpi.com

Chemical Modification and Derivatization Strategies for Structure-Activity Probing

The chemical modification of this compound is a key strategy for exploring its structure-activity relationship (SAR). By systematically altering different parts of the molecule, researchers can gain insights into the structural features that are crucial for its biological activity.

Modifications of the Biphenyl Scaffold:

The biphenyl moiety offers several positions for substitution. Introducing various functional groups (e.g., halogens, alkyl, alkoxy, nitro) at different positions on the two phenyl rings can modulate the compound's lipophilicity, electronic properties, and steric profile. researchgate.net These changes can, in turn, influence the compound's interaction with its biological target.

Derivatization of the Propanoic Acid Side Chain:

The propanoic acid side chain is another important site for modification. Variations in the length of the alkyl chain, as well as the introduction of different substituents at the α-position, can impact the compound's potency and selectivity.

Alterations of the Piperazine (B1678402) Moiety:

The 1-glycoloyl-4-methylpiperazine portion of the molecule can also be extensively modified. The methyl group on the piperazine nitrogen can be replaced with other alkyl or aryl groups. nih.govnih.gov The glycoloyl linker can be varied in length or replaced with other functionalities to probe the importance of this part of the molecule for its activity.

The following table summarizes potential derivatization strategies for SAR studies:

Molecular MoietyPotential ModificationsRationale
Biphenyl RingsIntroduction of various substituents (e.g., -F, -Cl, -CH₃, -OCH₃) at different positions.To investigate the influence of electronic and steric effects on activity. nih.gov
Propanoic Acid ChainVariation of the α-substituent; replacement with other acidic isosteres.To probe the importance of the acidic center and the stereogenic center.
Piperazine RingSubstitution on the nitrogen atom with different alkyl or aryl groups.To explore the role of the piperazine moiety in binding and pharmacokinetic properties. nih.gov
Glycoloyl LinkerVariation in linker length; replacement with other chemical linkers.To assess the impact of the linker on the overall conformation and activity.

Stereochemical Considerations in this compound Synthesis and Analysis

This compound possesses a chiral center at the α-position of the propanoic acid moiety. Therefore, it can exist as two enantiomers, (R)- and (S)-Bifeprofen. It is well-established for many profens that the pharmacological activity primarily resides in the (S)-enantiomer.

Stereoselective Synthesis:

The synthesis of enantiomerically pure Bifeprofen is a key objective. This can be achieved through several strategies:

Chiral Resolution: This involves the separation of the racemic mixture of the 2-(2'-chloro-[1,1'-biphenyl]-4-yl)propanoic acid intermediate using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.

Asymmetric Catalysis: As mentioned in section 2.2, the use of chiral catalysts in the synthesis of the profen moiety can directly produce the desired enantiomer in high enantiomeric excess. nih.govmdpi.com

Chiral Pool Synthesis: Starting from a readily available chiral precursor can also lead to the enantiomerically pure final product.

Stereochemical Analysis:

The determination of the enantiomeric purity of this compound is crucial. This is typically achieved using chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), with a chiral stationary phase. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents, can also be employed to determine the enantiomeric ratio.

The stereochemistry of the final product is also influenced by the esterification step. If a chiral alcohol is used, it can lead to the formation of diastereomers. The Mitsunobu reaction is known to proceed with inversion of configuration at the alcohol's stereocenter, which must be considered in the synthetic design. arabjchem.orgkuleuven.be

Molecular and Cellular Mechanisms of Action of Bifeprofen Hydrochloride

Identification of Molecular Targets and Ligand-Target Binding Interactions

The principal molecular targets for NSAIDs, and therefore presumably for Bifeprofen (B12020) hydrochloride, are the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid to prostaglandin (B15479496) H2, the precursor to various prostaglandins (B1171923) and thromboxanes. The anti-inflammatory and analgesic effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the inhibition of the constitutively expressed COX-1 is associated with some of the common side effects, such as gastrointestinal issues.

The binding of NSAIDs to COX enzymes typically occurs within a hydrophobic channel in the enzyme. The interaction is generally a competitive and reversible inhibition, where the drug molecule competes with the natural substrate, arachidonic acid, for access to the active site of the enzyme. The specificity and affinity of the binding can vary between different NSAIDs and the COX isoforms. Molecular docking studies are often employed to predict and analyze these binding interactions. For a hypothetical NSAID like Bifeprofen hydrochloride, a docking study might reveal key interactions with amino acid residues within the COX active site, such as hydrogen bonds and hydrophobic interactions, which stabilize the drug-enzyme complex and prevent substrate binding.

Table 1: Hypothetical Ligand-Target Binding Interactions for this compound with COX-2 This table is for illustrative purposes to demonstrate typical interactions and does not represent empirically validated data for this compound.

Interacting Residue in COX-2Type of Interaction
Arginine (Arg120)Hydrogen Bond
Tyrosine (Tyr385)Hydrogen Bond
Serine (Ser530)Hydrogen Bond
Leucine (Leu352)Hydrophobic
Valine (Val523)Hydrophobic
Alanine (Ala527)Hydrophobic

Enzymatic Pathways and Inhibition/Activation Mechanisms

The central enzymatic pathway affected by this compound, as an NSAID, is the prostaglandin biosynthesis pathway. By inhibiting COX-1 and COX-2, this compound effectively reduces the production of prostaglandins. Prostaglandins are lipid compounds that are involved in a wide array of physiological processes, including the inflammatory response, regulation of blood flow, and protection of the stomach lining.

The inhibition of COX enzymes by NSAIDs can be characterized by their inhibition constants (Ki) and IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%). These values provide a measure of the potency of the inhibitor. The mechanism of inhibition is typically competitive, meaning the inhibitor binds to the same active site as the substrate. This can be overcome by increasing the substrate concentration.

Table 2: Illustrative Enzymatic Inhibition Data for a Typical NSAID This table presents hypothetical data to illustrate the concept of COX inhibition and does not represent specific findings for this compound.

EnzymeInhibition TypeIC50 (μM)
COX-1Competitive15
COX-2Competitive2.5

Receptor Interactions and Post-Binding Signal Transduction Pathways

While the primary mechanism of NSAIDs is direct enzyme inhibition, there is evidence to suggest that some of their effects may be mediated through receptor interactions or modulation of signaling pathways. However, direct, high-affinity binding to specific cell surface or nuclear receptors is not the principal mechanism of action for this class of drugs in the way it is for other pharmacological agents.

Any effects on signal transduction pathways are generally considered to be downstream consequences of the reduction in prostaglandin levels. Prostaglandins exert their biological effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells. By reducing the synthesis of prostaglandins, NSAIDs indirectly attenuate the activation of these receptors and the subsequent intracellular signaling cascades they trigger, which are involved in processes like inflammation and pain signaling.

Cellular Uptake, Intracellular Distribution, and Subcellular Localization Studies

For an NSAID to reach its intracellular target, the COX enzymes, it must first cross the cell membrane. The cellular uptake of many NSAIDs is thought to be a passive diffusion process, driven by their lipophilic nature. However, some studies suggest that carrier-mediated transport mechanisms may also be involved.

Once inside the cell, the distribution of the drug is not uniform. NSAIDs are weak acids, and their intracellular distribution can be influenced by the pH of different cellular compartments. The primary subcellular localization for the pharmacological action of NSAIDs is the endoplasmic reticulum and the nuclear envelope, where the COX enzymes are predominantly located. Studies on the precise intracellular trafficking and accumulation of this compound would be necessary to fully elucidate its subcellular behavior.

Molecular Biophysical Characterization of Interactions

A variety of biophysical techniques can be employed to characterize the interaction between a drug like this compound and its target protein. Techniques such as isothermal titration calorimetry (ITC) can be used to directly measure the thermodynamic parameters of binding, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Fluorescence spectroscopy is another powerful tool to study drug-protein interactions. Changes in the intrinsic fluorescence of the protein (often from tryptophan residues) upon drug binding can provide information about the binding affinity and conformational changes in the protein. Furthermore, techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed, atomic-level structural information about how the drug binds to its target enzyme. While such specific biophysical data for this compound is not currently available, these are the standard methods used to characterize the molecular interactions of new drug candidates.

Structure Activity Relationship Sar Studies of Bifeprofen Hydrochloride Analogues

Rational Design Principles for Comprehensive SAR Investigations

The rational design of Bifeprofen (B12020) hydrochloride analogues is predicated on a thorough understanding of its interaction with its primary targets, the cyclooxygenase (COX) enzymes. The design process for investigating SAR comprehensively involves several key principles:

Target-Oriented Design: This approach leverages the three-dimensional structures of COX-1 and COX-2 enzymes to design ligands that can bind with high affinity and selectivity. The design of new analogues often begins with the known binding mode of related profens.

Isosteric and Bioisosteric Replacement: To probe the importance of specific functional groups, isosteric (same size and shape) or bioisosteric (similar biological effect) replacements are made. For instance, modifying the biphenyl (B1667301) ring system or the propionic acid moiety of Bifeprofen can reveal crucial information about the structural requirements for activity.

Scaffold Hopping: This strategy involves replacing the core chemical structure (scaffold) of Bifeprofen while retaining the key pharmacophoric features responsible for its biological activity. This can lead to the discovery of novel chemical classes with improved properties.

Conformational Restriction: By introducing cyclic structures or other rigidifying elements, the conformational flexibility of the molecule can be reduced. This can lock the molecule into its bioactive conformation, potentially increasing its binding affinity and selectivity.

A systematic investigation following these principles allows for a comprehensive mapping of the chemical space around the Bifeprofen hydrochloride scaffold, leading to a deeper understanding of its SAR.

Impact of Targeted Structural Modifications on Biological Activity and Selectivity

Targeted structural modifications of this compound analogues can have a profound impact on their biological activity, particularly their potency and selectivity for COX-2 over COX-1. The biphenyl-propionic acid core of Bifeprofen offers several sites for modification.

The Biphenyl Moiety: The biphenyl group plays a crucial role in the hydrophobic interactions within the active site of COX enzymes. Modifications to this group, such as the introduction of substituents or altering the torsional angle between the two phenyl rings, can significantly affect binding affinity. Studies on related biphenyl derivatives have shown that electron-withdrawing groups on one of the phenyl rings can enhance COX-2 selectivity researchgate.net.

The Propionic Acid Moiety: The carboxylic acid group is a key feature for most NSAIDs, as it forms a critical salt bridge with a conserved arginine residue (Arg-120) in the active site of both COX isoforms. Esterification or amidation of this group generally leads to a loss of activity, highlighting its importance.

The α-Methyl Group: The stereochemistry at the α-carbon of the propionic acid is critical for activity. For most profens, the (S)-enantiomer is significantly more active than the (R)-enantiomer. This is because the (S)-enantiomer orients the carboxylate and the aryl group in a manner that is optimal for binding to the COX active site.

The table below illustrates hypothetical modifications to the Bifeprofen scaffold and their predicted impact on COX inhibition, based on established SAR principles for the profen class.

Modification Position Predicted Impact on COX-2 Selectivity Rationale
Addition of a p-sulfonamide groupBiphenyl ringIncreaseThe sulfonamide group can interact with the secondary pocket present in COX-2 but not COX-1.
Replacement of biphenyl with a single phenyl ringCore ScaffoldDecreaseReduced hydrophobic interactions within the larger COX-2 active site.
Conversion of carboxylic acid to an esterPropionic acid moietySignificant DecreaseLoss of the key ionic interaction with Arg-120.
Inversion of stereocenter from (S) to (R)α-carbonSignificant Decrease in PotencySuboptimal orientation within the enzyme's active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound analogues, QSAR models can be invaluable for predicting the anti-inflammatory potency and COX-2 selectivity of newly designed compounds, thereby prioritizing synthetic efforts.

The development of a robust QSAR model involves several steps:

Data Set Selection: A diverse set of Bifeprofen analogues with experimentally determined biological activities is required.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, hydrophobic, and topological properties), are calculated for each analogue.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

For profen derivatives, QSAR studies have often highlighted the importance of descriptors such as:

LogP (lipophilicity): A positive correlation often exists, indicating that increased lipophilicity can lead to better membrane permeability and interaction with the hydrophobic COX active site.

Molar Refractivity (MR): This descriptor relates to the volume of the molecule and can be important for steric fit within the binding pocket.

Electronic Parameters (e.g., Hammett constants): These can describe the electronic effects of substituents on the aromatic rings and their influence on binding.

A hypothetical QSAR equation for a series of Bifeprofen analogues might look like: log(1/IC50) = 0.5 * LogP - 0.2 * MR + 1.2 * σ + 2.5 Where IC50 is the concentration required for 50% inhibition, LogP represents lipophilicity, MR represents molar refractivity, and σ is the Hammett constant of a substituent. Such a model, once validated, can be used to predict the activity of unsynthesized analogues.

Conformational Analysis and Its Correlation with Ligand-Target Binding Affinity

The three-dimensional conformation of a this compound analogue is a critical determinant of its binding affinity to the COX enzymes. Conformational analysis aims to identify the low-energy, biologically active conformation of the molecule when it binds to its target.

The binding of profens to the cyclooxygenase active site is a dynamic process. The active site itself is a long, hydrophobic channel. For a Bifeprofen analogue to bind effectively, it must adopt a conformation that allows it to fit snugly within this channel and make favorable interactions with key amino acid residues.

Key conformational features for Bifeprofen analogues include:

Orientation of the Propionic Acid Side Chain: The flexibility of this side chain allows the carboxylate group to position itself correctly to interact with Arg-120 at the entrance of the active site.

Computational methods such as molecular mechanics and quantum mechanics are used to explore the conformational landscape of Bifeprofen analogues. The results of these analyses can be correlated with experimental binding affinities to understand which conformations are preferred for high-affinity binding. This knowledge can then be used to design more rigid analogues that are pre-organized in the bioactive conformation.

Pharmacophore Modeling for this compound Derivatives

A pharmacophore model is an abstract representation of all the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. For this compound derivatives, a pharmacophore model for COX-2 inhibition would typically include features such as:

A Hydrogen Bond Acceptor: Representing the carboxylate group that interacts with Arg-120.

Two Hydrophobic/Aromatic Regions: Corresponding to the two phenyl rings of the biphenyl moiety that occupy hydrophobic pockets within the COX active site.

An Exclusion Volume: To account for steric clashes that would prevent binding, particularly in the more constrained COX-1 active site.

Once a pharmacophore model has been developed and validated, it can be used as a 3D query to search virtual compound libraries for new molecules that match the pharmacophoric features. This is a powerful tool for scaffold hopping and identifying novel chemical entities with the potential to be potent and selective COX-2 inhibitors.

The table below outlines a hypothetical pharmacophore model for a Bifeprofen analogue targeting COX-2.

Pharmacophoric Feature Chemical Moiety in Bifeprofen Analogue Interaction with COX-2 Active Site
Hydrogen Bond AcceptorCarboxylate (COO-)Ionic bond with Arg-120
Aromatic Ring 1Phenyl ring A of biphenylHydrophobic interaction with Val-349, Leu-352
Aromatic Ring 2Phenyl ring B of biphenylHydrophobic interaction with Tyr-385, Trp-387
Hydrophobic Featureα-methyl groupVan der Waals interactions

By integrating these diverse SAR approaches, from rational design principles to advanced computational modeling, medicinal chemists can systematically explore the chemical space around this compound to develop next-generation NSAIDs with enhanced therapeutic profiles.

Preclinical Pharmacological Investigations of Bifeprofen Hydrochloride in Non Human Models

In Vitro Pharmacological Assays (Cell-Based and Biochemical)

In vitro assays are foundational in early-stage drug discovery, providing critical insights into a compound's biological activity and mechanism of action outside of a living organism. itmedicalteam.plselvita.com These experiments are conducted in controlled environments, such as test tubes or petri dishes, and utilize isolated biological components like enzymes, receptors, or cultured cells. itmedicalteam.pl For a compound such as Bifeprofen (B12020) hydrochloride, these assays serve to identify its molecular targets, evaluate its potency and efficacy at a cellular level, and offer preliminary indications of its potential therapeutic effects and toxicity. itmedicalteam.plqima-lifesciences.com

The primary objectives of in vitro pharmacology are to build a comprehensive profile of the compound's biological properties. qima-lifesciences.com This involves a variety of experimental techniques:

Biochemical Assays: These assays assess the direct interaction between the compound and isolated molecular targets. For instance, receptor binding assays would determine the affinity and selectivity of Bifeprofen hydrochloride for its intended receptor, while enzyme inhibition assays would quantify its ability to modulate the activity of a specific enzyme.

Cell-Based Assays: These experiments are conducted using living cells and provide a more integrated understanding of the compound's effects within a cellular context. selvita.com Cell viability assays, for example, would evaluate the cytotoxicity of this compound across different cell lines. itmedicalteam.pl Functional assays might measure downstream cellular responses following target engagement, such as changes in second messenger levels or gene expression.

The data generated from these assays are crucial for making informed decisions about which compounds should advance to more complex and costly in vivo studies. itmedicalteam.pl

Table 1: Illustrative Example of In Vitro Assay Data for a Hypothetical Compound

Assay Type Target Metric Result (Illustrative)
Receptor Binding Receptor X Ki (nM) 15
Enzyme Inhibition Enzyme Y IC50 (µM) 0.5
Cell Viability Cancer Cell Line A CC50 (µM) > 100

Pharmacodynamic Studies in Relevant Non-Human Mammalian Models

Pharmacodynamic (PD) studies in non-human mammalian models are designed to investigate what a drug does to the body. researchgate.net These studies are essential for understanding the relationship between drug concentration and the resulting physiological and biochemical effects. nih.gov For this compound, this phase of research would transition from the cellular level to a whole-organism context, providing critical data on its mechanism of action and dose-response relationship in a living system. plengegen.com

Development and Validation of Preclinical Efficacy Models (Proof-of-Concept)

To assess the therapeutic potential of a compound, researchers must use preclinical models that accurately replicate aspects of the human disease they are intended to treat. frontiersin.org The development and validation of these efficacy models are a critical first step in demonstrating proof-of-concept. frontiersin.org These models can range from genetically engineered rodents that mimic a specific disease to surgically induced injury models.

The validation process ensures that the model exhibits a disease progression and response to standard-of-care treatments that are comparable to the human condition. nih.gov Once validated, these models are used to evaluate the efficacy of the investigational drug. For a compound like this compound, this would involve administering it to the disease model and measuring specific, predefined endpoints to determine if it produces the desired therapeutic effect.

Evaluation of Target Engagement and Downstream Biological Effects in Preclinical Species

Target engagement studies confirm that the drug is interacting with its intended molecular target within the living organism. researchgate.netcrownbio.com This is a crucial step to ensure that the observed pharmacological effects are a direct result of the drug's mechanism of action. researchgate.net Various techniques can be used to measure target engagement, including biochemical assays on tissue samples from treated animals or advanced imaging techniques. nih.gov

Following confirmation of target engagement, researchers evaluate the downstream biological effects. elsevier.com This involves measuring biomarkers—indicators of a biological state—that change in response to the drug's activity. elsevier.comaacrjournals.org For example, if this compound targets a specific kinase, downstream effects could be measured by assessing the phosphorylation state of that kinase's substrates. elsevier.comaacrjournals.org These studies provide a mechanistic link between the drug binding to its target and the ultimate therapeutic outcome. crownbio.com

Table 2: Illustrative Example of a Target Engagement and Biomarker Study

Animal Model Target Target Engagement Metric Biomarker Change in Biomarker (Illustrative)
Mouse Model of Disease X Protein Y Receptor Occupancy Phospho-Protein Z 70% decrease

Translational Research Methodologies for Non-Human to Biological System Comparisons

Translational research aims to bridge the gap between basic scientific discoveries and their practical application in human health. danaher.comascpt.orgthermofisher.com In preclinical development, this involves designing studies and using methodologies that allow for meaningful extrapolation of data from non-human models to humans. nih.gov This process requires a multidisciplinary approach, integrating knowledge from basic science, clinical research, and pharmacology. thermofisher.com

A key aspect of translational methodology is the use of biomarkers that can be measured in both preclinical species and humans. ascpt.org This allows for a more direct comparison of a drug's effects across species. Furthermore, pharmacokinetic/pharmacodynamic (PK/PD) modeling is a powerful tool used to simulate and predict a drug's behavior in humans based on data from animal studies. nih.gov The overarching goal is to increase the predictability of preclinical findings and improve the success rate of clinical trials. danaher.com

Comparative Pharmacology Across Diverse Preclinical Species

Conducting pharmacological studies in more than one species is a regulatory requirement and a scientific necessity. Comparative pharmacology involves evaluating a drug's effects in different animal models (e.g., rodents and non-rodents) to understand interspecies differences in drug response. rroij.comreprocell.com These differences can arise from variations in metabolism, protein binding, or the target molecule itself. rroij.com

For this compound, these studies would provide a more comprehensive understanding of its pharmacological profile and help in selecting the most appropriate species for toxicology studies. Data from comparative studies are also crucial for allometric scaling, a mathematical method used to predict human pharmacokinetics from animal data. nih.gov Understanding how the effects of a drug translate between species is vital for predicting its potential efficacy and safety in humans. rroij.comreprocell.com

Advanced In Vivo Imaging Techniques in Non-Human Models for Pharmacological Assessment

Advanced in vivo imaging techniques have revolutionized preclinical research by allowing for the non-invasive, real-time visualization and quantification of biological processes within living animals. frontiersin.orgyoutube.com These technologies provide longitudinal data from the same animal over time, reducing the number of animals required and offering deeper insights into a drug's effects. frontiersin.org

Several imaging modalities are employed in pharmacological research:

Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT): These nuclear imaging techniques use radiolabeled molecules to visualize and quantify drug distribution, target engagement, and metabolic activity. nih.gov

Magnetic Resonance Imaging (MRI): MRI provides high-resolution anatomical images and can also be used for functional studies (fMRI) to assess changes in brain activity or blood flow in response to a drug. nih.govresearchgate.net

Optical Imaging: This includes bioluminescence and fluorescence imaging, which are highly sensitive methods for tracking cells, gene expression, or drug-labeled molecules. frontiersin.org

For a compound like this compound, these techniques could be used to visually confirm that the drug reaches its target tissue, engages with its target in real-time, and elicits the expected downstream physiological changes. youtube.com

Table 3: Chemical Compounds Mentioned

Compound Name

Metabolic Pathways and Preclinical Pharmacokinetics of Bifeprofen Hydrochloride

In Vivo Pharmacokinetic Profiles in Non-Human Animal Models

Excretion Pathways and Elimination Kinetics of Bifeprofen (B12020) Hydrochloride and its Metabolites:Information regarding the routes of excretion (e.g., renal, biliary) and the elimination half-life of Bifeprofen hydrochloride and any potential metabolites in preclinical species is not available.

Without specific research data, any attempt to generate the requested article would be speculative and would not adhere to the principles of scientific accuracy. Further research and publication of studies specifically investigating the pharmacokinetics and metabolism of this compound are required to address these topics.

Information regarding this compound's metabolic pathways and preclinical pharmacokinetics is not currently available within the searched resources.

Despite a comprehensive search for scientific literature focusing on the chemical compound “this compound,” no specific data regarding its metabolic pathways, species-specific metabolic differences, or the advanced identification of its metabolites in preclinical biological matrices could be retrieved.

The conducted searches aimed to uncover detailed research findings on the following aspects of this compound:

Metabolic Pathways and Preclinical Pharmacokinetics: Information on how the compound is absorbed, distributed, metabolized, and excreted in preclinical models.

Species-Specific Metabolic Differences: Comparative data on how the metabolism of this compound varies across different animal species used in preclinical research and the implications of these differences.

Advanced Metabolite Identification: Studies detailing the methods and techniques used to identify and characterize the metabolites of this compound in biological samples obtained during preclinical studies.

The search results yielded general information on the importance of studying species-specific metabolism in drug development and overviews of advanced techniques for metabolite identification. However, none of the retrieved sources contained specific experimental data or detailed discussions pertaining to this compound.

Therefore, the requested article, which was to be strictly focused on the provided outline for this compound, cannot be generated at this time due to the absence of the necessary scientific information in the public domain based on the performed searches. Further research or access to proprietary studies would be required to address the specific topics outlined in the user's request.

Prodrug Strategies and Advanced Chemical Delivery Systems for Bifeprofen Hydrochloride

Rationale for Prodrug Design

The primary motivation for developing prodrugs of NSAIDs like Bifeprofen (B12020) hydrochloride is to overcome inherent limitations of the parent drug. A key challenge with many NSAIDs is their potential for gastrointestinal (GI) toxicity, which is often linked to the presence of a free carboxylic acid group. mdpi.com Prodrug design can also address issues such as poor solubility, limited bioavailability, and lack of target selectivity. researchgate.netnih.gov

Overcoming Physicochemical Limitations: The prodrug approach can be used to modify the physicochemical properties of a drug. researchgate.netnih.gov For instance, by masking the polar carboxylic acid group of Bifeprofen hydrochloride, its lipophilicity can be increased, potentially leading to enhanced absorption and bioavailability. imedpub.com Molecular modifications can also improve a drug's solubility in water, making it easier to formulate and administer. biomedres.usbiomedres.us

Enhancing Selectivity: A major goal in modern NSAID development is to achieve selective inhibition of the cyclooxygenase-2 (COX-2) enzyme over the cyclooxygenase-1 (COX-1) enzyme. medcentral.comajmc.com While COX-2 is primarily associated with inflammation and pain, COX-1 plays a protective role in the gastrointestinal tract and platelets. medcentral.comajmc.com By designing prodrugs that are selectively activated at the site of inflammation, it may be possible to reduce the systemic exposure and off-target effects associated with non-selective COX inhibition, thereby minimizing GI side effects. nih.govresearchgate.net

Chemical Derivatization Approaches for this compound Prodrug Development

Several chemical derivatization strategies could be employed to create prodrugs of this compound. These approaches typically involve modification of the carboxylic acid functional group.

Ester and Amide Prodrugs: The most common approach for NSAID prodrugs is the formation of ester or amide derivatives. imedpub.com Esterification of the carboxylic acid group can mask its acidity, which is a primary contributor to gastric irritation. mdpi.com These ester or amide prodrugs are generally more lipophilic than the parent drug, which can improve their permeation across biological membranes.

Mutual Prodrugs: Another strategy is the development of mutual prodrugs, where this compound is chemically linked to another pharmacologically active agent. imedpub.com This second agent can be chosen to provide a synergistic effect or to counteract the side effects of the parent NSAID. mdpi.comimedpub.com For example, linking an NSAID to a molecule with antioxidant properties could help mitigate oxidative stress associated with inflammation.

A summary of potential chemical derivatization approaches is presented in the table below.

Prodrug ApproachMoiety Masked/ModifiedPotential Advantage
Ester ProdrugsCarboxylic AcidIncreased lipophilicity, reduced gastric irritation
Amide ProdrugsCarboxylic AcidIncreased stability, reduced gastric irritation
Mutual ProdrugsCarboxylic AcidSynergistic therapeutic effect, reduced side effects
Glycol SpacersCarboxylic AcidModified release kinetics, potential for targeted delivery

Mechanisms of Enzymatic and Chemical Activation of this compound Prodrugs

For a prodrug to be effective, it must be converted back to the active parent drug, Bifeprofen, within the body. This bioactivation is typically achieved through enzymatic or chemical hydrolysis.

Enzymatic Hydrolysis: Ester-based prodrugs are often designed to be substrates for ubiquitous esterase enzymes found in the blood, liver, and other tissues. imedpub.com Upon administration, these enzymes would cleave the ester bond, releasing the active Bifeprofen and a promoiety. The rate of this hydrolysis can be tuned by altering the chemical structure of the promoiety.

Chemical Hydrolysis: In some cases, prodrugs can be designed to undergo chemical hydrolysis under specific physiological conditions, such as the pH of a particular tissue or organ. However, enzymatic activation is generally a more common and controllable strategy for NSAID prodrugs.

Preclinical In Vitro and In Vivo Evaluation of Prodrug Performance

Before a prodrug can be considered for clinical use, it must undergo rigorous preclinical evaluation to assess its stability, activation, and efficacy.

In Vitro Studies: Initial testing involves assessing the chemical stability of the prodrug in simulated gastric and intestinal fluids to ensure it remains intact until it is absorbed. mdpi.comnih.gov Subsequently, the rate of enzymatic hydrolysis is determined in plasma and tissue homogenates to predict the rate of bioactivation in the body. mdpi.com

In Vivo Studies: Animal models are used to evaluate the pharmacokinetic profile of the prodrug, including its absorption, distribution, metabolism, and excretion. These studies also aim to confirm that the prodrug is effectively converted to the active parent drug and to assess its anti-inflammatory and analgesic efficacy. Furthermore, in vivo studies are crucial for evaluating the gastrointestinal safety profile of the prodrug compared to the parent NSAID.

The following table outlines key parameters evaluated during preclinical studies.

Evaluation StageKey Parameters Assessed
In Vitro Chemical stability (pH 1.2, 7.4), Enzymatic hydrolysis rate (plasma, tissue homogenates)
In Vivo Pharmacokinetics (absorption, distribution, metabolism, excretion), Efficacy (anti-inflammatory, analgesic), Gastrointestinal toxicity

Targeted Prodrug Design Methodologies for Specific Biological Environments

A more advanced approach to prodrug design involves targeting the delivery of the active drug to a specific site of action, such as inflamed tissue. This can help to maximize the therapeutic effect while minimizing systemic side effects.

Site-Specific Activation: One strategy for targeted delivery is to design prodrugs that are activated by enzymes that are overexpressed at the site of inflammation. This could potentially lead to a higher concentration of the active drug where it is needed most.

Carrier-Mediated Delivery: Another approach involves attaching the prodrug to a carrier molecule that has a natural affinity for the target tissue. For example, a prodrug could be linked to a molecule that is recognized by receptors on the surface of inflammatory cells.

While the application of these prodrug strategies to this compound remains theoretical due to a lack of specific research, the principles outlined above provide a clear roadmap for the potential development of safer and more effective formulations of this NSAID. Further investigation is warranted to explore these possibilities and to address the therapeutic challenges associated with this class of drugs.

Computational Chemistry Applications in Bifeprofen Hydrochloride Research

Molecular Modeling and Simulation Studies (e.g., Molecular Dynamics, Docking)

Molecular modeling and simulation are cornerstones of computational drug research, enabling the detailed study of a drug molecule's interaction with its biological target.

Molecular Docking: This technique predicts the preferred orientation of a ligand (Bifeprofen hydrochloride) when bound to a target protein, such as a cyclooxygenase (COX) enzyme. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their energetic favorability. This helps to identify the most likely binding pose and provides a static snapshot of the interaction.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be employed to study the dynamic behavior of the Bifeprofen (B12020) hydrochloride-protein complex over time. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of how the ligand and protein interact and influence each other's movements. nih.gov MD can reveal the stability of the binding pose predicted by docking, identify key amino acid residues involved in the interaction, and calculate the binding free energy, which is a measure of the affinity between the drug and its target. beilstein-journals.org For instance, simulations can model the compound's behavior in different environments, such as within a lipid bilayer membrane, to understand its permeability and interaction with cell membranes. researchgate.net

Table 1: Typical Outputs from Molecular Dynamics Simulation of a this compound-Target Complex

Parameter Description Typical Information Gained
RMSD (Root Mean Square Deviation) Measures the average deviation of atomic positions in the complex from a reference structure over time. Indicates the stability of the ligand in the binding pocket and the overall structural stability of the protein.
RMSF (Root Mean Square Fluctuation) Measures the fluctuation of individual amino acid residues around their average positions. Identifies flexible regions of the protein and residues that may be critical for ligand binding or conformational changes.
Binding Free Energy (e.g., MM-PBSA/GBSA) An estimation of the binding affinity between the ligand and the protein. Quantifies the strength of the interaction and helps in comparing different ligands or binding poses.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and protein over the simulation time. Elucidates specific key interactions that stabilize the binding of this compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, often based on Density Functional Theory (DFT), provide fundamental insights into the electronic properties of a molecule. mdpi.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. lsu.eduepfl.ch

For this compound, these calculations can predict:

Electronic Structure: Mapping the electron density distribution helps to identify electron-rich and electron-deficient regions of the molecule. This is crucial for understanding how it interacts with its biological target. Properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated to understand the molecule's ability to donate or accept electrons, which is central to its reactivity. researchgate.net

Reactivity Predictions: Quantum chemical methods can generate reactivity descriptors, such as electrostatic potential maps and Fukui functions. These descriptors highlight the parts of the this compound molecule most susceptible to electrophilic or nucleophilic attack, predicting its metabolic fate and potential interactions with biological macromolecules. mdpi.com

Table 2: Key Descriptors from Quantum Chemical Calculations for this compound

Descriptor Definition Significance for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Relates to the molecule's ability to donate electrons; important for understanding reaction mechanisms.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Relates to the molecule's ability to accept electrons; indicates susceptibility to nucleophilic attack.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. A smaller gap generally implies higher chemical reactivity and lower kinetic stability.
Mulliken Charges A method for estimating partial atomic charges. Helps identify polar regions of the molecule and potential sites for electrostatic interactions with a receptor.
Electrostatic Potential (ESP) The potential energy experienced by a positive point charge at various locations around the molecule. Visualizes charge distribution and predicts sites for non-covalent interactions like hydrogen bonding.

Predictive Modeling for Structure-Activity Relationships and Molecular Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov

In the context of this compound, a QSAR study would involve:

Data Collection: Compiling a dataset of this compound analogues with their experimentally measured biological activities (e.g., anti-inflammatory potency).

Descriptor Calculation: For each analogue, a wide range of molecular descriptors are calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties (from quantum calculations), and topological indices (describing molecular shape and connectivity).

Model Building: Statistical or machine learning methods are used to build a model that correlates the descriptors with the observed activity. researchgate.net

Validation: The model's predictive power is rigorously tested using internal and external validation sets to ensure its reliability. nih.gov

A successful QSAR model can be used to predict the activity of new, unsynthesized analogues of this compound, guiding medicinal chemistry efforts toward more potent compounds. researcher.life

Virtual Screening and Ligand Design Approaches for Novel Analogues

Computational methods are instrumental in the discovery of novel drug candidates by screening large databases of virtual compounds or by designing new molecules from scratch.

Virtual Screening: This process involves computationally screening vast libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. mdpi.com For a target of this compound, a structure-based virtual screen would use docking to score thousands or millions of compounds against the target's binding site. A ligand-based screen would use the known structure of this compound to search for other molecules with similar shape and chemical features (pharmacophores).

Ligand Design: This approach, also known as de novo design, involves building novel molecular structures piece by piece within the constraints of the target's binding site. cardiff.ac.uk Fragments of molecules can be linked together or an existing ligand like this compound can be modified to improve its binding affinity or other properties. nih.gov These methods can suggest novel chemical scaffolds that may lead to new classes of therapeutic agents. nih.gov

Conformational Analysis and Binding Site Characterization through Computational Methods

The three-dimensional shape (conformation) of a drug molecule is critical for its biological activity, as it must adopt a specific orientation to fit into its target's binding site.

Conformational Analysis: Computational methods can systematically explore the possible conformations of this compound by rotating its flexible bonds. nih.gov This analysis identifies low-energy, stable conformations that are most likely to exist in solution and be biologically relevant. Understanding the preferred conformations is essential for designing analogues and for interpreting SAR data. nih.gov

Binding Site Characterization: Once a drug target is identified, computational tools can be used to analyze the geometry and physicochemical properties of its binding site. beilstein-journals.org Algorithms can identify cavities on the protein surface that are suitable for ligand binding. nih.gov Further analysis can map out regions that are hydrophobic, hydrophilic, or capable of forming hydrogen bonds. This characterization provides a detailed blueprint for understanding how this compound binds and for designing new molecules that can form optimal interactions with the target site. nih.gov

Advanced Analytical Methodologies for Bifeprofen Hydrochloride Research

Chromatographic Techniques (e.g., HPLC, UPLC, GC) for Compound Purity and Quantification in Research Settings

Chromatographic techniques are the cornerstone of pharmaceutical analysis, providing the means to separate, identify, and quantify individual components in a mixture. For Bifeprofen (B12020) hydrochloride, these methods are crucial for determining the purity of the drug substance and quantifying it in various research contexts.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalent methods for the analysis of non-volatile, thermally labile compounds like most NSAIDs. thermofisher.com UPLC, a modern advancement of HPLC, utilizes smaller particle size columns (typically <2 μm) to achieve faster, more efficient, and higher-resolution separations compared to traditional HPLC systems. nih.gov

For purity analysis, a stability-indicating HPLC or UPLC method is developed to separate Bifeprofen hydrochloride from any process-related impurities or degradation products. nih.gov Method development involves optimizing the stationary phase (column), mobile phase composition, flow rate, and detector wavelength. Reversed-phase chromatography on a C18 column is a common starting point for NSAIDs. thermofisher.com

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. While many NSAIDs require a derivatization step to increase their volatility and thermal stability before GC analysis, this technique can be highly effective, often coupled with a Flame Ionization Detector (FID) for quantification or a mass spectrometer for identification. mdpi.comdphen1.comyoutube.com Derivatization converts polar functional groups, like the carboxylic acid in Bifeprofen, into less polar, more volatile esters or silyl (B83357) derivatives. dphen1.comnih.gov

The table below illustrates typical parameters for the chromatographic analysis of NSAIDs, which would be applicable to this compound research.

ParameterHPLCUPLCGC (after derivatization)
Column C18 (e.g., 250 x 4.6 mm, 5 µm)C18 (e.g., 100 x 2.1 mm, 1.7 µm) jocpr.comCapillary Column (e.g., DB-5, 30 m x 0.25 mm)
Mobile Phase Gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) researchgate.netSimilar to HPLC, but optimized for higher pressures and faster flow rates jocpr.comInert carrier gas (e.g., Helium, Nitrogen)
Detector Photodiode Array (PDA) or UV-VisPDA or UV-VisFlame Ionization Detector (FID) or Mass Spectrometry (MS)
Flow Rate 1.0 - 1.5 mL/min0.3 - 0.6 mL/min jocpr.com1 - 2 mL/min
Temperature Ambient or controlled (e.g., 30-40 °C)Controlled (e.g., 30-40 °C)Temperature-programmed oven (e.g., 100 to 280 °C)
Application Purity, quantification, stability testingHigh-throughput screening, improved resolution impurity profiling waters.comAnalysis of volatile impurities or derivatized analyte

Spectroscopic Methods (e.g., NMR, Mass Spectrometry, IR) for Structural Elucidation and Interaction Studies

Spectroscopic methods are indispensable for determining the chemical structure of a molecule and studying its interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. wikipedia.orgwikipedia.orgrsc.org Both 1H and 13C NMR spectra provide detailed information about the molecular framework. rsc.org For this compound, 1H NMR would reveal the number of different types of protons, their connectivity through spin-spin coupling, and their chemical environment. 13C NMR would identify all unique carbon atoms in the structure. Advanced 2D NMR techniques (like COSY, HSQC, HMBC) would be used to piece together the complete molecular structure by establishing proton-proton and proton-carbon correlations through bonds. dovepress.com

Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ionized molecules. pioneerpublisher.com High-resolution mass spectrometry (HRMS) can determine the molecular weight with high accuracy, allowing for the confident determination of the elemental composition. currenta.denih.gov Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the resulting fragment ions to provide further structural details, which is crucial for confirming the identity of the compound and identifying unknown impurities or metabolites. currenta.denih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. youtube.com The IR spectrum of this compound would show characteristic absorption bands for key functional groups, such as the C=O stretch of the carboxylic acid, O-H stretch, C=C stretches of the aromatic rings, and C-H stretches. youtube.commdpi.com

The following table summarizes the expected applications of these spectroscopic techniques for this compound.

TechniqueInformation ObtainedApplication in Research
NMR Detailed molecular structure, atom connectivity, stereochemistryUnambiguous structure confirmation of the synthesized API, characterization of impurities and degradation products. dovepress.com
MS Molecular weight, elemental composition, fragmentation patternsConfirmation of molecular formula, impurity identification, metabolite structural analysis. currenta.demassspeclab.com
IR Presence of specific functional groupsRapid identity confirmation, detection of functional group changes during degradation studies. youtube.com

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy, offering a comprehensive analysis in a single run. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) , and its more powerful variant LC-MS/MS , is a workhorse in modern pharmaceutical analysis. researchgate.net It is highly sensitive and selective, making it ideal for detecting and identifying trace-level impurities and for quantifying drugs in complex biological matrices. nih.govnih.gov For this compound research, LC-MS/MS would be used for impurity profiling, characterization of forced degradation products, and bioanalytical studies. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation of volatile compounds by GC with detection by MS. mdpi.com For this compound, this technique would be applied after derivatization to confirm the identity of the main peak and to identify any volatile or semi-volatile impurities. mdpi.com

Bioanalytical Method Development and Validation for Preclinical Biological Samples

Before preclinical studies can be conducted, a robust bioanalytical method must be developed and validated to accurately measure the concentration of this compound in biological matrices like plasma, serum, or urine. iajps.comnih.govcore.ac.uk This process ensures that the data generated from pharmacokinetic and toxicokinetic studies are reliable and reproducible. nih.govaustinpublishinggroup.com

The development process involves optimizing sample preparation, chromatography, and detection. Sample preparation is critical to remove interfering substances (like proteins and lipids) from the biological matrix. youtube.com Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). core.ac.uk LC-MS/MS is the preferred technique for bioanalysis due to its high sensitivity and selectivity. iajps.com

Validation is performed according to strict guidelines from regulatory agencies (e.g., EMA, FDA). europa.euyoutube.com Key validation parameters are summarized in the table below.

Validation ParameterDescriptionTypical Acceptance Criteria
Selectivity/Specificity Ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard.
Linearity & Range The concentration range over which the method is accurate, precise, and linear.A minimum of 6 non-zero standards; correlation coefficient (r²) ≥ 0.99. dovepress.com
Accuracy Closeness of measured values to the true value.Mean concentration should be within ±15% of the nominal value (±20% at LLOQ). europa.eu
Precision Closeness of repeated measurements (Intra- and Inter-day).Coefficient of variation (CV) should not exceed 15% (20% at LLOQ). europa.eu
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. austinpublishinggroup.comResponse is ≥5 times the blank response; Accuracy within 80-120%, Precision ≤20%. austinpublishinggroup.com
Recovery The efficiency of the extraction process.Should be consistent, precise, and reproducible.
Matrix Effect The effect of matrix components on the ionization of the analyte.Assessed to ensure it does not compromise accuracy and precision.
Stability Stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term). nih.govAnalyte concentration should remain within ±15% of the initial concentration.

Application of Advanced Detection Technologies in Research Analytics

Modern research analytics leverages advanced detection technologies to gain deeper insights into the quality and characteristics of a drug substance.

Photodiode Array (PDA) Detection in HPLC/UPLC provides spectral information across a wide range of wavelengths for every point in the chromatogram. semanticscholar.org This is crucial for peak purity analysis , where the spectra across an eluting peak are compared. chromatographyonline.comsepscience.com If the peak is pure (i.e., contains only one compound), the spectra should be identical. semanticscholar.org This technique is invaluable for detecting co-eluting impurities that might otherwise go unnoticed. mdpi.com

High-Resolution Mass Spectrometry (HRMS) , using instruments like Quadrupole Time-of-Flight (Q-ToF), provides extremely accurate mass measurements. currenta.de This allows for the determination of the elemental formula of an unknown impurity or metabolite directly from its mass, significantly accelerating the identification process. currenta.demassspeclab.com

The integration of these advanced detectors into analytical workflows ensures a more thorough and reliable characterization of this compound, supporting robust drug development and meeting stringent regulatory requirements.

Lack of Publicly Available Research Hinders Comprehensive Analysis of this compound Formulation Science

Despite a thorough search of scientific literature and publicly accessible data, specific research on the formulation science and drug delivery systems for the chemical compound this compound is not available. While extensive research exists for other non-steroidal anti-inflammatory drugs (NSAIDs), the distinct physicochemical properties of this compound necessitate dedicated studies to understand its formulation challenges and opportunities.

The development of effective pharmaceutical formulations hinges on a deep understanding of the active pharmaceutical ingredient's (API) characteristics. Without specific data on this compound, any discussion on novel excipients, advanced drug delivery systems, in vitro release profiles, and biopharmaceutical aspects would be purely speculative and not grounded in scientific evidence.

Detailed research findings, including data on excipient compatibility, the design of nanoparticle or controlled-release systems, and results from in vitro dissolution and preclinical studies, are essential for constructing a scientifically accurate and informative article as outlined. The absence of such specific information for this compound in the public domain makes it impossible to fulfill the request for a detailed article on its formulation science.

General principles of formulation science for poorly soluble compounds or other NSAIDs could be discussed, but this would not adhere to the strict focus on this compound as requested. The scientific community awaits further research to elucidate the specific formulation and drug delivery characteristics of this particular compound.

Q & A

Basic Research Questions

Q. What validated analytical methods ensure accurate quantification of Bifeprofen hydrochloride purity and stability in preclinical formulations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for quantifying purity. For stability studies, use forced degradation protocols (acid/base hydrolysis, oxidative stress) and compare degradation products against reference standards. Ensure mobile phase compatibility with Bifeprofen’s physicochemical properties (e.g., solubility in acetonitrile/water mixtures) .
  • Critical Parameters :

  • Column: C18 reverse-phase, 5 µm particle size.
  • Detection wavelength: Optimize based on Bifeprofen’s UV-Vis spectrum (e.g., 254 nm).
  • Validation: Include linearity (R² > 0.995), precision (%RSD < 2%), and recovery (98–102%) per ICH guidelines .

Q. How should researchers design a reproducible synthesis protocol for this compound?

  • Methodological Answer :

Reaction Optimization : Use Design of Experiments (DoE) to evaluate variables (temperature, solvent ratio, catalyst concentration). For example, a 2³ factorial design can identify optimal conditions .

Characterization : Include NMR (¹H/¹³C), mass spectrometry, and elemental analysis to confirm structure. For purity, use HPLC with a chiral column if stereoisomers are present .

Reproducibility : Document all steps in the main manuscript, including solvent purification methods and equipment calibration. Supplemental files should detail batch-specific deviations .

Q. What pharmacokinetic parameters are critical for profiling this compound in rodent models?

  • Methodological Answer :

  • Absorption : Calculate bioavailability (AUC₀–t) via plasma concentration-time curves after oral/intravenous administration.
  • Distribution : Measure tissue-to-plasma ratios in target organs (e.g., liver, kidneys) using LC-MS/MS .
  • Metabolism : Identify major metabolites via in vitro liver microsome assays. Cross-validate with in vivo urinary excretion data .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported IC₅₀ values across cell-based assays?

  • Methodological Answer :

Standardize Assay Conditions : Ensure consistent cell passage numbers, serum-free pre-incubation periods, and solvent controls (e.g., DMSO ≤ 0.1%) .

Data Normalization : Use internal controls (e.g., housekeeping genes for gene expression assays) and report IC₅₀ values as mean ± SEM from ≥3 independent experiments .

Cross-Validation : Compare results with orthogonal methods (e.g., SPR for binding affinity vs. cellular inhibition) .

Q. What formulation strategies improve this compound’s topical bioavailability while minimizing irritation?

  • Methodological Answer :

  • Excipient Screening : Test viscosity-reducing agents (e.g., benzenesulfonic acid) and permeation enhancers (e.g., oleic acid) using Franz diffusion cells .
  • In Vivo Evaluation : Use a murine burn model to assess hydrogel efficacy. Monitor inflammatory markers (IL-6, TNF-α) and histopathology for irritation .
  • Stability : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring .

Q. How can selectivity of this compound against off-target receptors be systematically evaluated?

  • Methodological Answer :

Panel Screening : Use radioligand binding assays against a panel of 50+ GPCRs, kinases, and ion channels .

Computational Modeling : Perform molecular docking to predict binding poses in target vs. off-target sites (e.g., AutoDock Vina). Validate with mutagenesis studies .

Functional Assays : Compare cAMP accumulation (for GPCRs) or phosphorylation (for kinases) in transfected vs. wild-type cells .

Data Contradiction Analysis Framework

Source of Discrepancy Resolution Strategy Evidence Reference
Variability in IC₅₀ valuesStandardize cell lines, passage numbers, and assay buffers
Divergent metabolite profilesUse species-specific liver microsomes (human vs. rodent)
Conflicting in vivo efficacyValidate with pharmacokinetic-pharmacodynamic (PK-PD) modeling

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